Hydrocinnamaldehyde

Catalog No.
S516120
CAS No.
104-53-0
M.F
C9H10O
M. Wt
134.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocinnamaldehyde

CAS Number

104-53-0

Product Name

Hydrocinnamaldehyde

IUPAC Name

3-phenylpropanal

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2

InChI Key

YGCZTXZTJXYWCO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC=O

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropanal, 3-phenylpropionaldehyde, hydrocinnamaldehyde

Canonical SMILES

C1=CC=C(C=C1)CCC=O

Description

The exact mass of the compound Hydrocinnamaldehyde is 134.0732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of aldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Selective Catalytic Hydrogenation of Cinnamaldehyde

Selective Hydrogenation of Cinnamaldehyde Over Magnetic Flower-Like Carbonaceous Pd Catalysts

Carbon-Coated Ni-Fe Nanocatalysts

Mechanistic Studies

Synthesis of Pharmaceuticals Used in HIV Treatment

Selective Hydrogenation of α,β-Unsaturated Aldehydes

Solvent-Free Oxidation of Primary Alcohols

Catalytic Asymmetric Synthesis of Nitroaldols

Enantioselective Reductive Syn-Aldol Reactions

Hydrocinnamaldehyde is an organic compound with the chemical formula C₉H₁₀O. It is a colorless liquid known for its pleasant aroma, resembling that of cinnamon. This compound is produced through the hydrogenation of cinnamaldehyde, which involves the addition of hydrogen to the carbon-carbon double bond in the cinnamaldehyde molecule. Hydrocinnamaldehyde is widely utilized in organic synthesis and serves as a precursor for various

Hydrocinnamaldehyde itself does not possess a well-defined mechanism of action in biological systems. However, its derivatives can exhibit various functionalities depending on their structure. For example, some hydrocinnamaldehyde derivatives may act as fragrances or flavoring agents due to their pleasant aroma [].

Hydrocinnamaldehyde can be a skin irritant and may cause eye irritation upon contact []. It is recommended to wear appropriate personal protective equipment (PPE) while handling this compound.

, primarily due to its aldehyde functionality. Key reactions include:

  • Hydrogenation: Further hydrogenation can convert hydrocinnamaldehyde into hydrocinnamyl alcohol.
  • Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones, leading to the formation of larger carbon skeletons.
  • Henry Reaction: Hydrocinnamaldehyde can react with nitromethane to form nitroaldols, which are valuable intermediates in organic synthesis .
  • Electro

Hydrocinnamaldehyde exhibits various biological activities. It has shown potential antimicrobial properties against several bacterial strains, making it a candidate for use in food preservation and pharmaceuticals. Additionally, studies have indicated that it possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

The most common method for synthesizing hydrocinnamaldehyde is through the hydrogenation of cinnamaldehyde. This process typically involves:

  • Catalytic Hydrogenation: Utilizing catalysts such as platinum or palladium on carbon supports under controlled conditions (temperature and pressure) to facilitate the reaction.
  • Selectivity Control: The reaction conditions are optimized to ensure high selectivity towards hydrocinnamaldehyde and minimize by-products like cinnamyl alcohol .

Other methods include:

  • Reduction of Cinnamic Acid: Cinnamic acid can be reduced using reducing agents such as lithium aluminum hydride.
  • Electrochemical Methods: These methods involve the electrochemical reduction of cinnamaldehyde under specific conditions .

Hydrocinnamaldehyde finds applications across various industries:

  • Flavoring Agent: It is used in food products and beverages for its sweet, cinnamon-like flavor.
  • Fragrance Industry: Commonly incorporated into perfumes and scented products due to its pleasant aroma.
  • Chemical Intermediate: Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Antimicrobial Agent: Explored for potential use in food preservation and as an additive in personal care products .

Studies have investigated the interactions of hydrocinnamaldehyde with various biological systems. Notably, it has been examined for its synergistic effects when combined with other compounds, enhancing its antimicrobial efficacy. Research also indicates that hydrocinnamaldehyde may interact with cellular pathways involved in oxidative stress response, suggesting potential therapeutic applications .

Hydrocinnamaldehyde shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
CinnamaldehydeC₉H₈OPrecursor to hydrocinnamaldehyde; aromatic.
3-PhenylpropanalC₉H₁₀OSimilar structure; used as a flavoring agent.
BenzaldehydeC₇H₆OSimpler structure; widely used in organic synthesis.
Hydrocinnamic AcidC₉H₁₀O₂Carboxylic acid derivative; related but not an aldehyde.

Uniqueness of Hydrocinnamaldehyde:
Hydrocinnamaldehyde is unique due to its saturated carbon chain adjacent to an aldehyde group, distinguishing it from other aromatic aldehydes like benzaldehyde and providing specific reactivity patterns not seen in unsaturated counterparts like cinnamaldehyde.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Colorless or light yellow liquid; [Acros Organics MSDS]
Solid
Colourless to slightly yellow liquid, strong pungent floral odour of hyacinth

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

134.073164938 g/mol

Monoisotopic Mass

134.073164938 g/mol

Boiling Point

97.00 to 98.00 °C. @ 12.00 mm Hg

Heavy Atom Count

10

Density

1.008-1.018

Appearance

Solid powder

Melting Point

47 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LP1E86N30T

GHS Hazard Statements

Aggregated GHS information provided by 1676 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1335-10-0
104-53-0

Wikipedia

Hydrocinnamaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenepropanal: ACTIVE
Propanal, phenyl-: INACTIVE

Dates

Modify: 2023-08-15

Highly Regioselective, Acid-Catalyzed, Three-Component Cascade Reaction for the Synthesis of 2-aminopyridine-Decorated Imidazo[1,2- a]pyridine

Qiu-Xing He, Yao-Feng Liang, Chang Xu, Xiao-Kun Yao, Hua Cao, Hua-Gang Yao
PMID: 30653293   DOI: 10.1021/acscombsci.8b00149

Abstract

A highly regioselective acid-catalyzed three-component reaction of 2-aminopyridine and 3-phenylpropiolaldehyde for the construction of imidazo[1,2- a]pyridine has been developed. This strategy provides a broad range of substrates and represents an efficient approach to give various 2-aminopyridine-decorated imidazo[1,2- a]pyridine in good yields.


9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum

Mahmoud El-Maghrabey, Naoya Kishikawa, Naotaka Kuroda
PMID: 27521257   DOI: 10.1016/j.chroma.2016.07.082

Abstract

9,10-Phenanthrenequinone (PQ) was successfully used as a new mass-tagging reagent for sensitive labeling of aliphatic aldehydes (C3-C10) prior liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). This reagent could overcome the drawbacks of previous amine or hydrazine-based reagents, such as lower sensitivity, formation of two stereoisomeric reaction products for each single analyte, need for longer derivatization time, and poor reactivity with aliphatic aldehydes. The PQ-aldehyde derivatives exhibited intense [M+H](+) and a common product ion with ESI in the positive-ion mode. The derivatives were monitored at the transition of [M+H](+)→m/z 231.9 with detection limits from 4.0 to 100 pM (signal to noise ratio=3). 3-Phenylpropanal was used as an internal standard (IS) and the separation of the eight aldehydes and IS was achieved in less than 10min employing gradient elution with methanol and ammonium formate buffer (20mM, pH 4.0). The method employed salting out liquid-liquid extraction for aliphatic aldehydes form serum for the first time with excellent recoveries (92.6-110.8%). The developed method was validated and applied for quantification of the target aldehydes in serum of healthy volunteers (n=14).


Rh-catalyzed linear hydroformylation of styrene

Evert Boymans, Michèle Janssen, Christian Müller, Martin Lutz, Dieter Vogt
PMID: 23104326   DOI: 10.1039/c2dt31738a

Abstract

Usually the Rh-catalyzed hydroformylation of styrene predominantly yields the branched, chiral aldehyde. An inversion of regioselectivity can be achieved using strong π-acceptor ligands. Binaphthol-based diphosphite and bis(dipyrrolyl-phosphorodiamidite) ligands were applied in the Rh-catalyzed hydroformylation of styrene. High selectivities up to 83% of 3-phenylpropanal were obtained with 1,1-bi-2-naphthol-based bis(dipyrrolyl-phosphorodiamidite) with virtually no hydrogenation to ethyl benzene. The coordination chemistry of those ligands towards Rh(I) was investigated spectroscopically and structurally.


In vivo cytokine modulatory effects of cinnamaldehyde, the major constituent of leaf essential oil from Cinnamomum osmophloeum Kaneh

Shih-Shen Chou Lin, Tsong-Ming Lu, Pei-Chun Chao, Ya-Yun Lai, Hsiu-Ting Tsai, Chung-Shih Chen, Yi-Pang Lee, Shu-Chen Chen, Ming-Chih Chou, Chi-Chiang Yang
PMID: 21394803   DOI: 10.1002/ptr.3419

Abstract

The purpose of this study was to analyse the major compound in the leaf essential oil of Cinnamomum osmophloeum Kaneh. and to examine its in vivo toxicity and cytokine-modulatory effects. The HS-GC/MS and quantitative HPLC analyses showed the concentrations of the major compounds, cinnamaldehyde, benzaldehyde and 3-phenylpropionaldehyde, in the leaf essential oil of Cinnamomum osmophloeum to be 16.88, 1.28 and 1.70 mg/mL, respectively. Acute and sub-acute toxicity tests identified no significant changes in body weight, liver and kidney function indices, and pathology for the mice treated with up to 1 mL/kg body weight of Cinnamomum osmophloeum leaf essential oil or up to 4 mg/kg body weight of cinnamaldehyde. A murine model was established using ovalbumin (OVA)-primed Balb/C mice treated with various concentrations of Cinnamomum osmophloeum leaf essential oil or cinnamaldehyde daily for 4 weeks. The results of tests with commercial ELISA kits indicated no significant cytokine-modulatory effects in mice treated with Cinnamomum osmophloeum leaf essential oil; however, the serum concentrations of IL-2, IL-4 and IL-10, but not IFN-γ, significantly increased in animals treated with 1 mg/kg body weight of cinnamaldehyde during the 4-week period. The possibility that the other constituents act as antagonists of cinnamaldehyde cannot be excluded.


Well-defined N-heterocyclic carbene silver halides of 1-cyclohexyl-3-arylmethylimidazolylidenes: synthesis, structure and catalysis in A3-reaction of aldehydes, amines and alkynes

Yanbo Li, Xiaofeng Chen, Yin Song, Ling Fang, Gang Zou
PMID: 21264392   DOI: 10.1039/c0dt01074j

Abstract

Structurally well-defined N-heterocyclic carbene silver chlorides and bromides supported by 1-cyclohexyl-3-benzylimidazolylidene (CyBn-NHC) or 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene (CyNaph-NHC) were synthesized by reaction of the corresponding imidazolium halides with silver(I) oxide while cationic bis(CyBn-NHC) silver nitrate was isolated under similar conditions using imidazolium iodide in the presence of sodium nitrate. Single-crystal X-ray diffraction revealed a dimeric structure through a nonpolar weak-hydrogen-bond supported Ag-Ag bond for 1-cyclohexyl-3-benzylimidazolylidene silver halides [(CyBn-NHC)AgX](2) (X = Cl, 1; Br, 2) but a monomeric structure for N-heterocyclic carbene silver halides with the more sterically demanding 1-cyclohexyl-3-naphthalen-2-ylmethylimidazolylidene ligand (CyNaph-NHC)AgX (X = Cl, 4; Br, 5). Cationic biscarbene silver nitrate [(CyBn-NHC)(2)Ag](+)NO(3)(-)3 assumed a cis orientation with respect to the two carbene ligands. The monomeric complexes (CyNaph-NHC)AgX 4 and 5 showed higher catalytic activity than the dimeric [(CyBn-NHC)AgX](2)1 and 2 as well as the cationic biscarbene silver nitrate 3 in the model three component reaction of 3-phenylpropionaldehyde, phenylacetylene and piperidine with chloride 4 performing best and giving product in almost quantitative yield within 2 h at 100 °C. An explanation for the structure-activity relationship in N-heterocyclic carbene silver halide catalyzed three component reaction is given based on a slightly modified mechanism from the one in literature.


Development of highly diastereo- and enantioselective direct asymmetric aldol reaction of a glycinate Schiff base with aldehydes catalyzed by chiral quaternary ammonium salts

Takashi Ooi, Minoru Kameda, Mika Taniguchi, Keiji Maruoka
PMID: 15291572   DOI: 10.1021/ja048865q

Abstract

A highly efficient direct asymmetric aldol reaction of a glycinate Schiff base with aldehydes has been achieved under mild organic/aqueous biphasic conditions with excellent stereochemical control, using chiral quaternary ammonium salt 1b as a phase-transfer catalyst. The initially developed reaction conditions, using 2 equiv of aqueous base (1% NaOH (aq)), exhibited inexplicably limited general applicability in terms of aldehyde acceptors. The mechanistic investigation revealed the intervention of an unfavorable yet inevitable retro aldol process involving the chiral catalyst. On the basis of this information, a reliable procedure has been established by use of a catalytic amount of 1% NaOH (aq) and ammonium chloride, which tolerates a wide range of aldehydes to afford the corresponding anti-beta-hydroxy-alpha-amino esters almost exclusively in an essentially optically pure form.


The arduous way to the egg: follow the nose

Stefan Bartram, Wilhelm Boland
PMID: 14562339   DOI: 10.1002/anie.200301676

Abstract




Rh(I)-catalyzed intermolecular hydroacylation: enantioselective cross-coupling of aldehydes and ketoamides

Kevin G M Kou, Diane N Le, Vy M Dong
PMID: 24937681   DOI: 10.1021/ja504296x

Abstract

Under Rh(I) catalysis, α-ketoamides undergo intermolecular hydroacylation with aliphatic aldehydes. A newly designed Josiphos ligand enables access to α-acyloxyamides with high atom-economy and enantioselectivity. On the basis of mechanistic and kinetic studies, we propose a pathway in which rhodium plays a dual role in activating the aldehyde for cross-coupling. A stereochemical model is provided to rationalize the sense of enantioinduction observed.


Stopped-flow spectrophotometric analysis of intermediates in the peroxo-dependent inactivation of cytochrome P450 by aldehydes

G M Raner, A J Hatchell, P E Morton, D P Ballou, M J Coon
PMID: 11051560   DOI: 10.1016/s0162-0134(00)00098-2

Abstract

The reaction of hydrogen peroxide and certain aromatic aldehydes with cytochrome P450BM3-F87G results in the covalent modification of the heme cofactor of this monooxygenase. Analysis of the resulting heme by electronic absorption spectrophotometry indicates that the reaction in the BM3 isoform is analogous to that in P450(2B4), which apparently occurs via a peroxyhemiacetal intermediate [Kuo et al., Biochemistry, 38 (1999) 10511]. It was observed that replacement of the Phe-87 in the P450BM3 by the smaller glycyl residue was essential for the modification to proceed, as the wild-type enzyme showed no spectral changes under identical conditions. The kinetics of this reaction were examined by stopped-flow spectrophotometry with 3-phenylpropionaldehyde and 3-phenylbutyraldehyde as reactants. In each case, the process of heme modification was biphasic, with initial bleaching of the Soret absorbance, followed by an increase in absorbance centered at 430 nm, consistent with meso-heme adduct formation. The intermediate formed during phase I also showed an increased absorbance between 700 and 900 nm, relative to the native heme and the final product. Phase I showed a linear dependence on peroxide concentration, whereas saturation kinetics were observed for phase II. All of these observations are consistent with a mechanism involving radical attack at the gamma-meso position of the heme cofactor, resulting in the intermediate formation of an isoporphyrin, the deprotonation of which produces the gamma-meso-alkyl heme derivative.


Total synthesis of (+)-strictifolione

Samir BouzBouz, Janine Cossy
PMID: 12762705   DOI: 10.1021/ol034619s

Abstract

[reaction: see text] The synthesis of (+)-strictifolione was achieved from 3-phenylproprionaldehyde by using enantioselective allyltitanations to control the stereogenic centers at C6, C4', and C6' and a cross-methathesis to control the configuration of the double bond at C1'-C2'.


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